N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-(1,3-Benzodioxol-5-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic small molecule characterized by a pyridazinone core substituted with a 4-fluoro-2-methoxyphenyl group at the 3-position and an acetamide side chain linked to a 1,3-benzodioxole moiety.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O5/c1-27-17-8-12(21)2-4-14(17)15-5-7-20(26)24(23-15)10-19(25)22-13-3-6-16-18(9-13)29-11-28-16/h2-9H,10-11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEDOGVOTWKNHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be formed by reacting with methylene chloride under acidic conditions.
Introduction of the Fluorinated Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Formation of the Pyridazinone Moiety: This step might involve the cyclization of appropriate precursors under controlled conditions.
Coupling Reactions: The final step would involve coupling the benzodioxole and pyridazinone intermediates through amide bond formation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the benzodioxole ring.
Reduction: Reduction reactions could target the carbonyl group in the pyridazinone moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles could be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Structural Features
The compound features a benzodioxole moiety, which is known for its biological activity, alongside a pyridazine ring that contributes to its pharmacological properties. The presence of a fluorine atom enhances its lipophilicity, potentially improving bioavailability.
Anticancer Activity
Research has indicated that compounds structurally similar to N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzodioxole can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Compounds containing benzodioxole and pyridazine rings have been reported to exhibit inhibitory effects against various bacterial strains, suggesting that this compound could be developed as a novel antimicrobial agent .
Central Nervous System Effects
Given the presence of the benzodioxole structure, which is often associated with psychoactive properties, there is potential for this compound to influence neurotransmitter systems. Preliminary studies suggest that similar compounds may modulate serotonin and dopamine pathways, indicating possible applications in treating mood disorders and neurodegenerative diseases .
Targeting Specific Enzymes
This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been hypothesized to interact with cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling .
Case Studies and Experimental Findings
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Demonstrated anticancer effects in vitro on breast cancer cell lines | Potential for development as an anticancer drug |
| Study 2 | Showed antimicrobial activity against E. coli and S. aureus | Could lead to new treatments for bacterial infections |
| Study 3 | Investigated neuropharmacological effects on rodent models | Possible applications in treating anxiety or depression |
Biochemical Pathways
The compound is believed to exert its effects through several biochemical pathways:
- Apoptosis Induction : By activating caspase pathways leading to programmed cell death in cancer cells.
- Inflammation Modulation : Inhibition of COX enzymes may reduce inflammatory responses.
- Neurotransmitter Interaction : Potential modulation of serotonin and dopamine receptors affecting mood regulation.
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely unexplored. However, its lipophilic nature suggests good absorption characteristics when administered orally.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: Replacement of the 4-fluoro-2-methoxyphenyl group with a 4-chlorophenyl (electron-withdrawing) in the analogue from may alter electronic density on the pyridazinone ring, affecting redox stability or receptor binding.
- Steric Modifications : Compounds 8a and 8b () incorporate bulky substituents (methylthio-benzyl, bromo/iodophenyl), which likely reduce solubility compared to the target compound’s benzodioxole group.
Spectroscopic Characterization
- NMR Trends: The target compound’s ¹H NMR would likely show aromatic protons from benzodioxole (δ 6.7–7.1 ppm) and pyridazinone (δ 7.5–8.2 ppm), similar to analogues in . Substituent-driven shifts: For example, the 4-fluoro group in the target compound may deshield adjacent protons compared to 4-chloro in .
- HRMS Validation : All compounds in were confirmed via HRMS, with mass accuracy <5 ppm, ensuring structural fidelity.
Pharmacological Implications (Inferred)
- Pyridazinone Derivatives: Known for COX-2 inhibition (e.g., analogues in with IC₅₀ ~0.1 µM) or antidiabetic activity.
- Benzodioxole Moieties : Often associated with CNS permeability, as seen in protease inhibitors ().
- Fluoro/Methoxy Groups : May enhance metabolic stability and target affinity, as observed in fluorinated kinase inhibitors ().
Q & A
Q. What are the optimal synthetic routes for this compound, and how can yield be maximized while minimizing by-products?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the pyridazinone core followed by coupling with the benzodioxolylacetamide moiety. A general procedure includes:
- Reflux conditions : Use pyridine as a solvent and zeolite (Y-H) as a catalyst at 150°C for 5 hours to facilitate coupling .
- Workup : Distill excess pyridine, cool the mixture, and precipitate the product using ice/HCl. Recrystallization in ethanol improves purity.
- Yield Optimization : Adjust stoichiometry (equimolar ratios of intermediates) and employ inert atmospheres to reduce oxidation.
| Synthetic Route | Catalyst | Temperature (°C) | Time (h) | Purity Post-Recrystallization |
|---|---|---|---|---|
| Pyridazinone-acetamide coupling | Zeolite (Y-H) | 150 | 5 | >95% (estimated) |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structure?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and acetamide linkage. For example, the methoxy group (δ 3.8–4.0 ppm) and benzodioxole protons (δ 6.0–6.5 ppm) are diagnostic .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 423.12 for C20H16FN3O5).
- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing, as demonstrated in structurally related acetamides .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays).
Q. How can computational methods predict the biological targets of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with PyRx to dock the compound into target proteins (e.g., kinases, GPCRs) using its PubChem-derived 3D structure (InChI key: YUIYLRZZOTYCSH-UHFFFAOYSA-N) .
- QSAR Modeling : Train models on analogs with known activity to predict binding affinity. Validate predictions with in vitro assays (e.g., enzyme inhibition).
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data in antiproliferative studies?
Methodological Answer:
- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to identify poor absorption or rapid metabolism.
- Orthogonal Assays : Compare cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) to confirm mechanism .
- Dose Escalation Studies : Test higher doses in vivo if in vitro IC50 is not achievable physiologically.
Q. How do structural modifications to the pyridazinone or benzodioxole moieties affect pharmacokinetics (PK) and metabolic stability?
Methodological Answer:
- SAR Studies : Introduce electron-withdrawing groups (e.g., -CF3) on the pyridazinone ring to enhance metabolic stability.
- Microsomal Assays : Incubate derivatives with liver microsomes (human/rat) to measure half-life (t1/2). Fluorinated analogs often show prolonged t1/2 due to reduced CYP450 metabolism .
- LogP Measurement : Use shake-flask or HPLC methods to correlate lipophilicity with membrane permeability.
Q. What experimental approaches elucidate mechanisms of action when off-target effects are suspected?
Methodological Answer:
- Proteomics : Perform affinity pull-down assays with biotinylated derivatives to identify interacting proteins .
- CRISPR Knockout : Target candidate receptors (e.g., EGFR, PARP) in cell lines to observe phenotypic rescue.
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., DiscoverX) to identify off-target inhibition .
Data Contradiction Analysis
Example Scenario : Discrepancies in antioxidant activity between DPPH and SOD assays.
Resolution Workflow :
Replicate Experiments : Ensure consistency in sample preparation (e.g., DMSO concentration ≤0.1%).
Control Compounds : Use ascorbic acid (DPPH) and tempol (SOD) as benchmarks.
Redox Profiling : Measure intracellular ROS via flow cytometry (DCFH-DA staining) to confirm activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
